

Application Note: Synthesis Protocol for 3-(1-Methylindolin-5-yl)propanoic Acid

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Compound of Interest

Compound Name: 3-(1-Methylindolin-5-yl)propanoic acid
Cat. No.: B13542323

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Abstract & Introduction

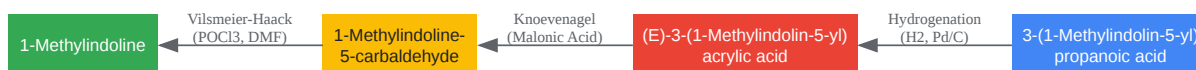
This application note details a robust, field-proven protocol for the synthesis of **3-(1-Methylindolin-5-yl)propanoic acid**, a key pharmacophore in the development of cytosolic phospholipase A2 α (cPLA2 α) inhibitors and other indole-based therapeutics.

Unlike indole derivatives which typically undergo electrophilic substitution at the C3 position, indolines (2,3-dihydroindoles) function electronically as cyclic N-dialkylanilines. Consequently, electrophilic aromatic substitution (EAS) is highly regioselective for the C5 position (para to the nitrogen). This protocol leverages this intrinsic reactivity via a Vilsmeier-Haack formylation followed by a Knoevenagel-Doebner condensation and catalytic hydrogenation. This route avoids expensive transition-metal coupling (e.g., Heck reaction) in favor of scalable, classical organic transformations.

Retrosynthetic Strategy

The synthesis is designed around the construction of the C5-propanoic acid tail. The most reliable disconnection is the reduction of an acrylic acid precursor, which is accessible via

condensation of the corresponding aldehyde. The aldehyde is installed via regioselective formylation of the electron-rich indoline core.



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Figure 1: Retrosynthetic analysis showing the disconnection of the propanoic acid side chain to the C5-formyl precursor.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Optional)

Synthesis of 1-Methylindoline Note: If 1-Methylindoline is commercially available, proceed to Phase 2.

- Reagents: Indoline (1.0 eq), Iodomethane (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.
- Procedure:
 - Dissolve indoline in DMF (0.5 M).
 - Add K₂CO₃ and cool to 0°C.
 - Add MeI dropwise to control exotherm.
 - Stir at Room Temperature (RT) for 4 hours.
 - Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
 - Yield: Typically >90%.[2]

Phase 2: Vilsmeier-Haack Formylation (C5-Functionalization)

This step installs the carbon handle at the C5 position. The regioselectivity is driven by the para-directing nature of the cyclic amine.

Reaction Scheme:

Protocol:

- Vilsmeier Reagent Formation:
 - In a dry flask under N₂, charge Anhydrous DMF (3.0 eq).
 - Cool to 0°C.^[1]
 - Add POCl₃ (1.2 eq) dropwise over 30 mins. Caution: Exothermic.
 - Stir at 0°C for 30 mins until a white/yellowish suspension (chloroiminium salt) forms.
- Substrate Addition:
 - Dissolve 1-Methylindoline (1.0 eq) in minimal DMF.
 - Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
- Reaction:
 - Warm to RT, then heat to 80°C for 3–5 hours.
 - Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde typically runs lower than the starting material.
- Hydrolysis & Workup:
 - Cool to RT. Pour the mixture into crushed ice/water (10 volumes).

- Neutralize carefully with saturated NaOAc or NaOH (2M) to pH 8–9. Note: The iminium intermediate requires basic hydrolysis to release the aldehyde.
- The product often precipitates as a solid.[2] Filter, wash with water, and dry.[2] If oil forms, extract with DCM.
- Characterization:
 - ¹H NMR (CDCl₃): Look for aldehyde singlet at ~9.7 ppm and C5 aromatic signals.

Phase 3: Knoevenagel-Doebner Condensation

This step extends the carbon chain by two carbons and installs the carboxylic acid functionality.

Reaction Scheme:

Protocol:

- Setup:
 - Charge 1-Methylindoline-5-carbaldehyde (1.0 eq) and Malonic acid (1.5 eq) into a round-bottom flask.
 - Add Pyridine (solvent volume, ~5–10 mL per gram of substrate).
 - Add catalytic Piperidine (0.1 eq).
- Reaction:
 - Heat to reflux (100–115°C) for 4–6 hours.
 - Evolution of CO₂ gas indicates reaction progress.
- Workup:
 - Cool to RT.
 - Pour the reaction mixture into cold, dilute HCl (2M) with vigorous stirring. Critical: Acidification is necessary to protonate the carboxylate and remove pyridine.

- The cinnamic acid derivative, (E)-3-(1-Methylindolin-5-yl)acrylic acid, will precipitate as a yellow/orange solid.
- Filter, wash with water, and dry.[2] Recrystallize from Ethanol if necessary.[2]

Phase 4: Catalytic Hydrogenation

Selective reduction of the exocyclic alkene without reducing the benzene ring.

Reaction Scheme:

Protocol:

- Setup:
 - Dissolve the acrylic acid derivative in Methanol or Ethanol (0.1 M).
 - Add 10% Pd/C catalyst (10 wt% loading relative to substrate). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition.
- Hydrogenation:
 - Purge the vessel with H₂ gas (balloon pressure is sufficient).
 - Stir vigorously at RT for 4–12 hours.
 - Monitor by LC-MS or TLC (disappearance of the conjugated alkene spot).
- Workup:
 - Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
 - Concentrate the filtrate in vacuo.
 - Purification: The residue is usually pure. If necessary, recrystallize from EtOAc/Hexane.

Critical Process Parameters (CPP) & Troubleshooting

Parameter	Specification	Troubleshooting / Rationale
Vilsmeier Temperature	70–90°C	<60°C: Incomplete conversion. >100°C: Degradation/Tarring.
Quenching pH	pH 8–9	Acidic quench leaves the iminium salt intact (water-soluble). Must be basic to release the aldehyde.
Knoevenagel Solvent	Pyridine	Acts as both solvent and base. [3][4] Essential for the decarboxylation step.
Hydrogenation Selectivity	RT, 1 atm H ₂	Higher pressures or temperatures (>50°C) may risk reducing the benzene ring (though unlikely with Pd/C) or hydrogenolysis of the C-N bond.

Analytical Validation

Expected Analytical Data for **3-(1-Methylindolin-5-yl)propanoic acid**:

- Mass Spectrometry (ESI+): m/z ~206 [M+H]⁺.
- ¹H NMR (DMSO-d₆ or CDCl₃):
 - Indoline Ring: Two triplets at ~2.8–3.4 ppm (C2 and C3 protons).
 - N-Methyl: Singlet at ~2.7 ppm.
 - Propanoic Chain: Two triplets (~2.5 ppm and ~2.8 ppm) corresponding to
and
methylene protons.

- Aromatic: Three signals.[1][5][6] A doublet (C7-H), a singlet (C4-H), and a doublet of doublets (C6-H). The C5 substitution pattern is confirmed by the presence of the C4 singlet and C6/C7 coupling.
- Carboxylic Acid: Broad singlet at >11 ppm.[6]

Safety & Hazards

- POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. Handle in a fume hood. Quench excess reagent carefully at low temperature.
- Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use gloves and work in a fume hood.
- Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent. Dispose of in dedicated heavy metal waste containers.

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